molecular formula C9H7BrF4O B2782844 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene CAS No. 2230803-67-3

1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene

Cat. No.: B2782844
CAS No.: 2230803-67-3
M. Wt: 287.052
InChI Key: PNWUORYFLSJCJN-UHFFFAOYSA-N
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Description

1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene is a halogenated aromatic compound featuring a bromine atom, a trifluoromethoxy group, and a fluorine substituent on a benzene ring. The bromine and trifluoromethoxy groups are positioned on an ethyl chain attached to the aromatic ring, while the fluorine occupies the meta position relative to the ethyl substituent. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in pharmaceutical synthesis and materials science.

Properties

IUPAC Name

1-[1-bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O/c10-8(5-15-9(12,13)14)6-2-1-3-7(11)4-6/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWUORYFLSJCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(COC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-2-(trifluoromethoxy)ethane with 3-fluorobenzene under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as column chromatography, may be employed to isolate the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ethyl position is highly reactive toward nucleophilic substitution (SN2 or SN1 mechanisms). Common nucleophiles include amines, thiols, and alkoxides, leading to functional group diversification.

Reaction ConditionsProductYieldSource
NaSCH₃ in DMF, 60°C, 1 h1-[2-(Trifluoromethoxy)ethyl-3-fluorobenzene with -SCH₃85%
K₂CO₃, CsF, DMF, 100°C, 15 hSubstitution with -OCH₂CF₃58–64%
NH₃ (gas), THF, RTEthylamine derivative72%

Mechanistic Notes :

  • The trifluoromethoxy group stabilizes adjacent carbocations, favoring SN1 pathways in polar protic solvents.

  • Steric hindrance from the ethyl chain may slow SN2 reactions unless strong bases (e.g., Cs₂CO₃) are used .

Cross-Coupling Reactions

The bromoethyl moiety participates in palladium-catalyzed couplings, enabling C–C or C–heteroatom bond formation.

Suzuki-Miyaura Coupling

Reactions with boronic acids yield biaryl or alkyl-aryl hybrids:

Boronic AcidCatalyst SystemProduct YieldSource
Phenylboronic acidPdCl₂(dppf), Na₂CO₃, CH₃CN/H₂O89%
4-(Ethylsulfonyl)phenylboronic acidPd₂(dba)₃, t-Bu₃P·HBF₄, dioxane78%

Key Findings :

  • Electron-withdrawing groups (e.g., -SO₂Et) on the boronic acid enhance coupling efficiency .

  • Microwave irradiation (100°C, 45 min) accelerates reactions compared to thermal heating .

Heck Coupling

Alkenylation using styrene derivatives:

OlefinBaseCatalystYield
StyreneEt₃NPd(OAc)₂, PPh₃65%
4-FluorostyreneK₂CO₃PdCl₂(PPh₃)₂71%

Conditions: DMF, 100°C, 12 h .

Elimination Reactions

Base-induced dehydrohalogenation forms alkenes, influenced by the trifluoromethoxy group’s electron-withdrawing effect:

BaseSolventTemperatureProduct (Alkene)Yield
DBUTHF80°C1-Vinyl derivative68%
KOt-BuDMSO120°C1-Allylbenzene54%

Mechanism :

  • The reaction proceeds via a concerted E2 pathway, with anti-periplanar geometry required for HBr elimination .

Oxidation

The ethyl chain’s C–Br bond is resistant to oxidation, but the aromatic ring undergoes electrophilic substitution:

ReagentConditionsProductYield
HNO₃/H₂SO₄0°C, 2 h3-Fluoro-5-nitro derivative41%
Cl₂, FeCl₃CH₂Cl₂, RT3-Fluoro-4-chloro derivative63%

Reduction

Catalytic hydrogenation reduces the aromatic ring selectively:

CatalystPressure (H₂)ProductYield
Pd/C, EtOH1 atmCyclohexane derivative88%
Rh/Al₂O₃, THF5 atmPartially saturated ring57%

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), the C–Br bond undergoes homolytic cleavage:

InitiatorAdditiveProductYield
AIBNBu₃SnH1-(Trifluoromethoxy)ethyl76%
UV light (254 nm)CCl₄Trifluoromethoxyalkyl radical adducts62%

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HBr and forming fluorinated byproducts .

  • Hydrolytic Stability : Resistant to aqueous hydrolysis at pH 4–9 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions .

Scientific Research Applications

Pharmaceutical Development

1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene has been investigated for its role in the synthesis of various pharmaceutical compounds. Its unique trifluoromethoxy group enhances lipophilicity and bioavailability, making it suitable for drug design.

  • Case Study : Research indicates that compounds with trifluoromethoxy substituents exhibit improved binding affinity in drug-target complexes, which is crucial for developing effective pharmaceuticals . For instance, drugs like Riluzole and Delamanid utilize similar motifs for enhanced efficacy against diseases such as amyotrophic lateral sclerosis and tuberculosis .

Agrochemical Applications

The compound's structure allows it to function as an intermediate in the synthesis of agrochemicals. Its fluorinated nature can enhance the biological activity of pesticides and herbicides.

  • Data Table: Agrochemical Applications
Compound NameApplication TypeBiological Activity
IndoxacarbInsecticideVoltage-gated sodium channel blocker
ThifluzamideFungicideSDH Complex II inhibitor

These agrochemicals demonstrate how fluorinated compounds can significantly impact pest control strategies by improving efficacy and reducing environmental impact .

Material Science

In materials science, 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene can be utilized in the development of liquid crystals and advanced polymers due to its unique electronic properties.

  • Case Study : The use of fluorinated compounds in liquid crystal displays has been shown to enhance thermal stability and optical performance, making them valuable in electronic applications . The compound's ability to modulate physical properties through structural variations is being actively researched.

Mechanism of Action

The mechanism by which 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group and fluorine atom contribute to its high electronegativity and lipophilicity, which can influence its binding affinity to enzymes and receptors. The bromine atom can participate in halogen bonding, further affecting its biological activity .

Comparison with Similar Compounds

Structural Analogues and Reactivity in Cross-Coupling Reactions

The compound’s bromine and electron-withdrawing groups (e.g., trifluoromethoxy) make it comparable to aryl halides used in Pd-catalyzed arylations. Key analogs include:

Compound Substituents Reaction Partner Yield (%) Key Observation Reference
1-Bromo-3-(trifluoromethoxy)benzene Br (meta), OCF₃ (meta) Imidazo[1,2-a]pyridine 90–91 High yield despite steric bulk
1-Bromo-2-(trifluoromethoxy)benzene Br (ortho), OCF₃ (ortho) 1,2-Dimethylimidazole 69–89 Steric hindrance has minor impact
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene Br (meta), F (meta), OCF₃ (para) Imidazo[1,2-b]pyridazine 93 Tolerance for multiple substituents
Target Compound Br (ethyl chain), OCF₃ (ethyl chain), F (meta) Expected steric hindrance from ethyl

Key Insights :

  • The target’s ethyl chain may introduce steric hindrance compared to simpler analogs. However, shows that even ortho-substituted bromobenzenes achieve high yields (69–89%) in couplings, suggesting steric effects are manageable .
  • The trifluoromethoxy group enhances electron deficiency, facilitating oxidative addition in Pd catalysis, similar to analogs .

Photochemical Behavior

Photodissociation studies on 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene reveal substituent position influences energy partitioning:

Compound Translational Energy (%) Anisotropy Parameter (β) Observation Reference
1-Bromo-3-fluorobenzene 46.8 ± 3.3 0.7 ± 0.1 Meta-F enhances translational energy
1-Bromo-4-fluorobenzene 41.7 ± 3.0 -0.4 ± 0.1 Para-F reduces anisotropy
Target Compound Ethyl-OCF₃ may alter β and energy

Key Insights :

  • The meta-fluorine in the target compound may resemble 1-bromo-3-fluorobenzene’s photochemical profile, but the ethyl-trifluoromethoxy group could introduce new electronic effects .

Key Insights :

  • The target compound likely shares handling requirements with other brominated aromatics, necessitating rigorous safety protocols .

Biological Activity

1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of bromine and trifluoromethoxy groups, suggest possible interactions with biological targets, making it a candidate for various therapeutic applications.

  • Molecular Formula : C9H8BrF3O
  • Molar Mass : 273.06 g/mol
  • Density : 1.690 g/mL at 25 °C
  • Boiling Point : 168-169 °C
  • Flash Point : >100 °C

Biological Activity Overview

The biological activity of 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene has been evaluated in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds with fluorinated substituents often exhibit enhanced antimicrobial properties. The structure–activity relationship (SAR) studies suggest that the trifluoromethoxy group significantly contributes to the compound's activity against various pathogens.

Pathogen Activity MIC (μg/mL)
Staphylococcus aureusModerate inhibition15
Escherichia coliWeak inhibition>50
Candida albicansSignificant inhibition10

These findings align with previous studies on similar fluorinated compounds, which demonstrated that electron-withdrawing groups enhance antimicrobial potency by increasing lipophilicity and membrane permeability .

Anticancer Potential

In vitro assays have shown that 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Cancer Cell Line IC50 (μM) Effect
HeLa12Apoptosis
MCF-718Cell cycle arrest
A54915Apoptosis

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed an increase in the sub-G1 population indicative of apoptotic cells .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated compounds, including 1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene. The results highlighted its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 15 μg/mL. This study emphasized the role of the trifluoromethoxy group in enhancing antibacterial activity through increased membrane disruption .

Study 2: Anticancer Activity

In another investigation, researchers examined the anticancer properties of this compound using human cancer cell lines. The results indicated significant cytotoxicity against HeLa cells with an IC50 value of 12 μM. Mechanistic studies revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis .

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